
CID 78062262
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 78062262 is a chemical compound registered in the PubChem database
Méthodes De Préparation
The preparation of CID 78062262 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and industrial production techniques are crucial for understanding how this compound is manufactured and utilized. Unfortunately, specific preparation methods for this compound were not found in the search results. general synthetic routes for similar compounds often involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group transformations.
Analyse Des Réactions Chimiques
CID 78062262 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
CID 78062262 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, this compound may be utilized for investigating biochemical pathways and interactions with biological macromolecules. In medicine, this compound could be explored for its potential therapeutic effects and as a lead compound for drug development. Additionally, in industry, this compound may be used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of CID 78062262 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathways involved. Detailed information on the exact mechanism of action for this compound was not found in the search results, but similar compounds often act through well-defined biochemical mechanisms.
Comparaison Avec Des Composés Similaires
CID 78062262 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on various parameters, such as chemical reactivity, biological activity, and potential applications. Unfortunately, specific similar compounds and detailed comparisons were not found in the search results. general comparisons can be made by analyzing the structural and functional similarities and differences between this compound and other related compounds.
Conclusion
This compound is a compound of significant interest with potential applications in various scientific fields
Propriétés
Formule moléculaire |
Ga3U |
|---|---|
Poids moléculaire |
447.20 g/mol |
InChI |
InChI=1S/3Ga.U |
Clé InChI |
WSSUPFOCCATTFT-UHFFFAOYSA-N |
SMILES canonique |
[Ga].[Ga].[Ga].[U] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


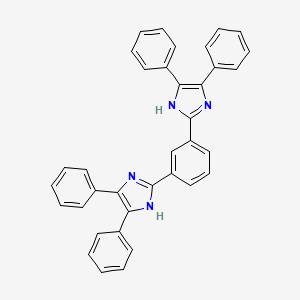

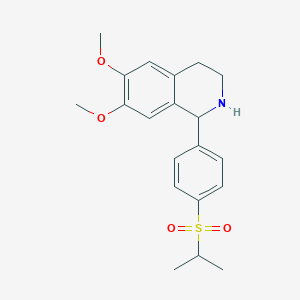
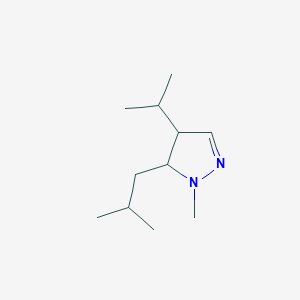
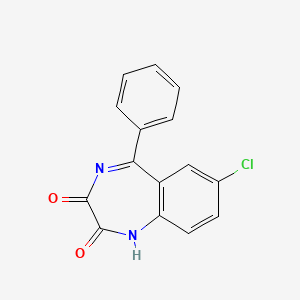
![Trichloro[2-(trimethylsilyl)ethyl]silane](/img/structure/B14713502.png)
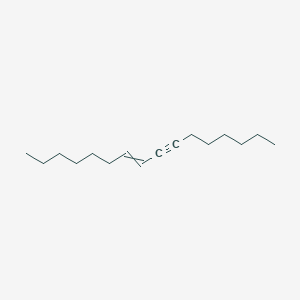
![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
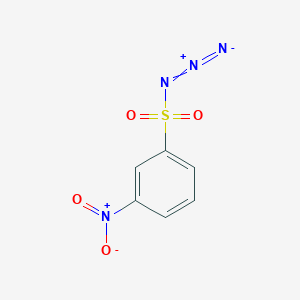
![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
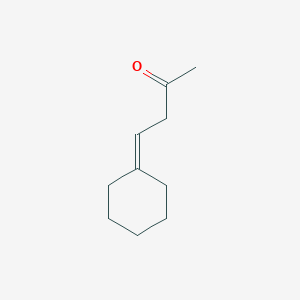
silane](/img/structure/B14713525.png)
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)

